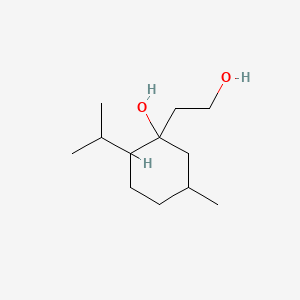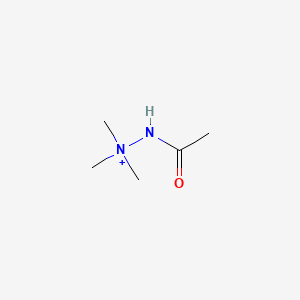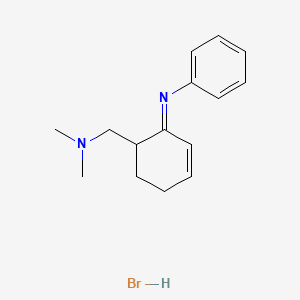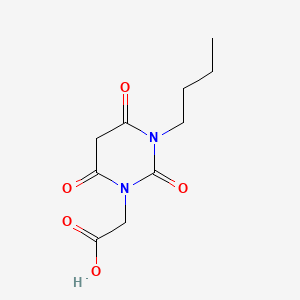
1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo- is a chemical compound with the molecular formula C10H14N2O5. It is known for its unique structure, which includes a pyrimidine ring fused with acetic acid and additional functional groups that contribute to its reactivity and applications in various fields .
Métodos De Preparación
The synthesis of 1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo- involves several steps, typically starting with the preparation of the pyrimidine ring. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrimidine ring through cyclization of appropriate precursors.
Functional Group Addition: Introduction of the butyl group and acetic acid moiety through substitution reactions.
Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms in the pyrimidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the acetic acid moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo- exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Compared to other similar compounds, 1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo- stands out due to its unique combination of functional groups and reactivity. Similar compounds include:
Benzoic acid, 4-(3-butyltetrahydro-2,4,6-trioxo-1(2H)-pyrimidinyl)-: Shares a similar pyrimidine structure but differs in the attached functional groups.
Other Pyrimidine Derivatives: Compounds with variations in the substituents on the pyrimidine ring, leading to different reactivity and applications.
This compound’s distinct properties make it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
63059-37-0 |
|---|---|
Fórmula molecular |
C10H14N2O5 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
2-(3-butyl-2,4,6-trioxo-1,3-diazinan-1-yl)acetic acid |
InChI |
InChI=1S/C10H14N2O5/c1-2-3-4-11-7(13)5-8(14)12(10(11)17)6-9(15)16/h2-6H2,1H3,(H,15,16) |
Clave InChI |
QRISBXMPYXNSJX-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)CC(=O)N(C1=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


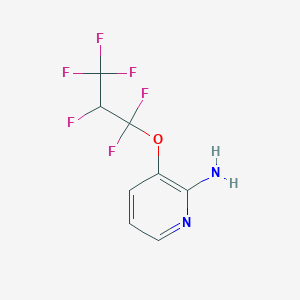

![Glycerol,[2-3h]](/img/structure/B13754889.png)
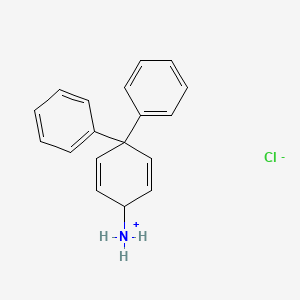
![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B13754914.png)
